molecular formula C19H21FN2O5S B3468395 1-(3,5-dimethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(3,5-dimethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No. B3468395
M. Wt: 408.4 g/mol
InChI Key: WGZHWRDJHDYUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, commonly known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2010 and has since gained attention for its potential use in scientific research. DF-MDBP has been found to have a range of biochemical and physiological effects, making it a promising compound for further study.

Mechanism of Action

DF-MDBP acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in a range of physiological processes, including mood regulation, cognition, and perception. By acting as an agonist at this receptor, DF-MDBP can modulate these processes, making it a potentially useful tool for investigating the role of serotonin in these processes.
Biochemical and Physiological Effects
DF-MDBP has a range of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. It has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. DF-MDBP has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

DF-MDBP has several advantages for use in laboratory experiments. Its ability to modulate the serotonin system makes it a useful tool for investigating the role of serotonin in various physiological and pathological processes. Its partial agonist activity at the 5-HT2A receptor also makes it a potentially useful tool for investigating the mechanisms of action of other drugs that act at this receptor. However, DF-MDBP has several limitations, including its relatively short half-life and its potential for abuse.

Future Directions

There are several future directions for research on DF-MDBP. One area of interest is the potential therapeutic applications of DF-MDBP, particularly in the treatment of inflammatory conditions. Another area of interest is the development of new compounds that are based on the structure of DF-MDBP, with the aim of improving its pharmacological properties. Finally, further research is needed to investigate the potential for abuse of DF-MDBP and to develop strategies for minimizing its misuse.

Scientific Research Applications

DF-MDBP has been found to have potential applications in scientific research. It has been used in studies on the serotonin system, as it has been found to act as a serotonin receptor agonist. This makes it a useful tool for investigating the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-26-16-11-14(12-17(13-16)27-2)19(23)21-7-9-22(10-8-21)28(24,25)18-5-3-15(20)4-6-18/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZHWRDJHDYUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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